Cas no 117091-64-2 (Etoposide phosphate)

Etoposide phosphate is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor used in chemotherapy. Its phosphate ester group enhances solubility, allowing for more convenient intravenous administration without the need for solubilizing excipients. This property improves dosing accuracy and reduces the risk of formulation-related complications. Etoposide phosphate is rapidly converted to the active etoposide form in vivo, maintaining the same mechanism of action—inducing DNA strand breaks and apoptosis in rapidly dividing cells. It is primarily indicated for small-cell lung cancer, testicular cancer, and other malignancies. The improved solubility profile makes it a practical alternative to conventional etoposide in clinical settings.
Etoposide phosphate structure
Etoposide phosphate structure
商品名:Etoposide phosphate
CAS番号:117091-64-2
MF:C29H33O16P
メガワット:668.53652
MDL:MFCD00270859
CID:63274
PubChem ID:6918092

Etoposide phosphate 化学的及び物理的性質

名前と識別子

    • Etoposide phosphate
    • ETOPOPHOS
    • ETOPOSIDE PHOSPHONATE
    • Etopofos
    • BMY 40481
    • Etoposide 4'-Phosphate
    • ETOPOSIDEPHOSPHATE,ETOPOPHOS
    • ETOPOSIDE PHOSPHONATE, ETOPOPHOS
    • BMY-40481, Etoposide 4'-Dihydrogenphosphate
    • NCGC00185753-04
    • EX-A3595
    • ETOPOSIDE PHOSPHATE (MART.)
    • Q27260984
    • ETOPOSIDE PHOSPHATE [VANDF]
    • Etopophos (TN)
    • FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5-(3,5-DIMETHOXY-4-(PHOSPHONOOXY)PHENYL)-9-((4,6-O-ETHYLIDENE-.BETA.-D-GLUCOPYRANOSYL)OXY)-5,8,8A,9-TETRAHYDRO-, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.(R*)))-
    • Etophos
    • ETOPOSIDE PHOSPHATE (USP MONOGRAPH)
    • etoposide-phosphate
    • Etoposide Phosphate (Etopophos)
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5-[3,5-dimethoxy-4-(phosphonooxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-?-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-, (5R,5aR,8aR,9S)-; Etoposide Phosphate; Etopofos; Etopophos
    • NCGC00185753-01
    • ETOPOSIDE PHOSPHATE [USP-RS]
    • CS-0007496
    • SCHEMBL13318053
    • VP16
    • Etopophos Preservative Free
    • UNII-528XYJ8L1N
    • J-003505
    • ETOPOSIDE PHOSPHATE [ORANGE BOOK]
    • Etoposide phosphate [USAN]
    • CHEMBL1200645
    • D04107
    • 4'-DEMETHYLEPIPODOPHYLLOTOXIN 9-(4,6-O-(R)-ETHYLIDENE-.BETA.-D-GLUCOPYRANOSIDE), 4'-(DIHYDROGEN PHOSPHATE)
    • AS-12896
    • 528XYJ8L1N
    • ETOPOSIDE PHOSPHATE [WHO-DD]
    • Vepeside
    • AKOS025311200
    • BDBM50247889
    • HY-13630
    • ETOPOSIDE PHOSPHATE [MI]
    • DTXCID6028571
    • Eposin Etopophos Vepesid VP16
    • ETOPOSIDE PHOSPHATE (USP-RS)
    • Etoposide phosphate (USAN)
    • BMY-40481
    • ETOPOSIDE PHOSPHATE [USP MONOGRAPH]
    • 4'-Demethylepipodophyllotoxin 9-(4,6-O-(R)-ethylidene-beta-D-glucopyranoside), 4'-(dihydrogen phosphate)
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5-(3,5-dimethoxy-4-(phosphonooxy)phenyl)-9-((4,6-O-ethylidene-beta-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydro-, (5R-(5alpha,5abeta,8aalpha,9beta(R*)))-
    • CHEBI:135867
    • ETOPOSIDE PHOSPHATE [MART.]
    • 117091-64-2
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5-[3,5-dimethoxy-4-(phosphonooxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-ss-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-, (5R,5aR,8aR,9S)-; Etoposide Phosphate; Etopofos; Etopophos
    • BRD-K72533376-001-01-2
    • G12559
    • [4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate
    • MDL: MFCD00270859
    • インチ: InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1
    • InChIKey: LIQODXNTTZAGID-OCBXBXKTSA-N
    • ほほえんだ: C[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3C4=CC5=C(C=C4[C@@H](C6=CC(=C(C(=C6)OC)OP(=O)(O)O)OC)[C@@H]7[C@@H]3COC7=O)OCO5)O)O)O1

計算された属性

  • せいみつぶんしりょう: 668.15100
  • どういたいしつりょう: 668.15062196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 16
  • 重原子数: 46
  • 回転可能化学結合数: 7
  • 複雑さ: 1140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 207Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.55
  • ゆうかいてん: Not available
  • ふってん: 907.7±75.0 °C at 760 mmHg
  • フラッシュポイント: 88.4±23.2 °C
  • PSA: 217.17000
  • LogP: 1.10450

Etoposide phosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0007496-5mg
Etoposide phosphate
117091-64-2 98.40%
5mg
$70.0 2022-04-28
LKT Labs
E7658-25 mg
Etoposide Phosphate
117091-64-2 ≥98%
25mg
$114.80 2023-07-11
TRC
E215325-2.5mg
Etoposide phosphate
117091-64-2
2.5mg
$ 65.00 2022-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-357357-25 mg
Etoposide Phosphate,
117091-64-2 ≥98%
25mg
¥1,015.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E275151-250mg
Etoposide phosphate
117091-64-2 ≥98%
250mg
¥4388.90 2023-09-03
MedChemExpress
HY-13630-10mg
Etoposide phosphate
117091-64-2 96.66%
10mg
¥1300 2024-05-24
LKT Labs
E7658-100 mg
Etoposide Phosphate
117091-64-2 ≥98%
100MG
$357.80 2023-07-11
MedChemExpress
HY-13630-100mg
Etoposide phosphate
117091-64-2 96.66%
100mg
¥6500 2024-05-24
MedChemExpress
HY-13630-10mM*1mLinWater
Etoposide phosphate
117091-64-2
10mM*1mLinWater
¥1177 2023-07-26
DC Chemicals
DC2102-1g
Etoposide 4'-Phosphate
117091-64-2 >98%
1g
$1200.0 2023-09-15

Etoposide phosphate 関連文献

Etoposide phosphateに関する追加情報

Comprehensive Overview of Etoposide Phosphate (CAS No. 117091-64-2): Mechanism, Applications, and Research Insights

Etoposide phosphate (CAS No. 117091-64-2), a water-soluble prodrug of the well-known chemotherapeutic agent etoposide, has garnered significant attention in oncology research and clinical practice. This compound addresses the solubility limitations of its parent drug, enabling more versatile administration routes. As a topoisomerase II inhibitor, it plays a critical role in disrupting DNA replication in rapidly dividing cells, making it particularly valuable in treating various malignancies.

The molecular structure of etoposide phosphate features a phosphate ester group at the 4'-position of the glucopyranose ring, which enhances its bioavailability. This modification has proven pivotal for intravenous formulations, reducing the need for solubilizing agents like polysorbate 80 or polyethylene glycol required for standard etoposide preparations. Researchers frequently investigate its pharmacokinetic profile, noting rapid conversion to active etoposide via phosphatase enzymes in plasma and tissues.

Current clinical applications focus on its use in small cell lung cancer, testicular cancer, and certain leukemias. Emerging studies explore combination therapies with immunotherapy agents or targeted molecular inhibitors, reflecting the growing trend toward personalized cancer treatment. The compound's role in cancer stem cell suppression has also become a hot topic in translational research, with several preclinical models demonstrating synergistic effects with Wnt pathway inhibitors.

From a pharmaceutical development perspective, etoposide phosphate exemplifies the importance of prodrug strategies in overcoming formulation challenges. Its stability in aqueous solutions compared to etoposide makes it preferable for continuous infusion protocols. Analytical methods for quantification, such as HPLC-MS/MS, continue to evolve, supporting both therapeutic drug monitoring and pharmacokinetic studies.

Recent advancements in nanoparticle delivery systems have opened new possibilities for etoposide phosphate formulations. Researchers are investigating liposomal encapsulation and polymeric micelles to enhance tumor targeting while reducing systemic toxicity—a frequent search query among pharmaceutical scientists. These innovations align with the broader shift toward precision oncology and reduced off-target effects in chemotherapy.

Ongoing clinical trials frequently compare etoposide phosphate-containing regimens against traditional protocols, with particular interest in relapsed/refractory cases and pediatric oncology applications. Its inclusion in salvage therapy protocols for germ cell tumors remains an area of active investigation, with researchers examining optimal dosing schedules and combination partners.

From a biochemical standpoint, the compound's interaction with topoisomerase IIα versus topoisomerase IIβ isoforms continues to be elucidated, addressing another common search topic regarding its tissue-specific effects. This distinction may explain differential activity in various cancer types and informs the development of next-generation topoisomerase inhibitors with improved safety profiles.

Quality control aspects of etoposide phosphate manufacturing remain crucial, with regulatory agencies emphasizing strict control over related substances and degradation products. Stability studies under various pH and temperature conditions provide essential data for formulation scientists—a technical subject frequently searched in pharmaceutical databases.

Environmental fate studies of etoposide phosphate have gained attention due to increasing focus on pharmaceutical pollution in waterways. Research into advanced oxidation processes for its degradation in wastewater treatment plants reflects this ecological concern, merging pharmaceutical chemistry with environmental science disciplines.

The compound's inclusion in WHO Essential Medicines List underscores its global health importance, particularly in resource-limited settings where stable, easily administrable chemotherapeutics are critical. This aspect connects with frequent searches about access to cancer medicines in developing countries.

Future research directions may explore etoposide phosphate's potential in non-oncological applications, with preliminary studies examining effects on autoimmune disorders and viral infections—topics gaining traction in multidisciplinary research forums. Its immunomodulatory properties at lower doses present an intriguing area for further investigation.

In summary, etoposide phosphate (CAS No. 117091-64-2) represents a successful case of rational drug design addressing formulation challenges while maintaining therapeutic efficacy. Its evolving role in combination therapies and novel delivery systems ensures continued relevance in both clinical practice and pharmaceutical research, making it a compound of enduring interest across multiple scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:117091-64-2)Etoposide phosphate
A893452
清らかである:99%
はかる:250mg
価格 ($):545.0